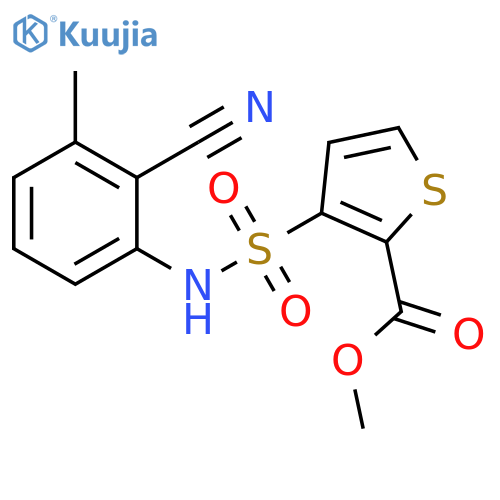

Cas no 1955523-22-4 (methyl 3-(2-cyano-3-methylphenyl)sulfamoylthiophene-2-carboxylate)

1955523-22-4 structure

商品名:methyl 3-(2-cyano-3-methylphenyl)sulfamoylthiophene-2-carboxylate

CAS番号:1955523-22-4

MF:C14H12N2O4S2

メガワット:336.386080741882

MDL:MFCD29034920

CID:5182579

PubChem ID:121552538

methyl 3-(2-cyano-3-methylphenyl)sulfamoylthiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2-Thiophenecarboxylic acid, 3-[[(2-cyano-3-methylphenyl)amino]sulfonyl]-, methyl ester

- methyl 3-(2-cyano-3-methylphenyl)sulfamoylthiophene-2-carboxylate

-

- MDL: MFCD29034920

- インチ: 1S/C14H12N2O4S2/c1-9-4-3-5-11(10(9)8-15)16-22(18,19)12-6-7-21-13(12)14(17)20-2/h3-7,16H,1-2H3

- InChIKey: OGPORQVZZAMPDV-UHFFFAOYSA-N

- ほほえんだ: C1(C(OC)=O)SC=CC=1S(NC1=CC=CC(C)=C1C#N)(=O)=O

methyl 3-(2-cyano-3-methylphenyl)sulfamoylthiophene-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01054688-1g |

Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]thiophene-2-carboxylate |

1955523-22-4 | 95% | 1g |

¥5271.0 | 2023-03-12 | |

| Enamine | EN300-244115-0.1g |

methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]thiophene-2-carboxylate |

1955523-22-4 | 95% | 0.1g |

$355.0 | 2024-06-19 | |

| Enamine | EN300-244115-0.05g |

methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]thiophene-2-carboxylate |

1955523-22-4 | 95% | 0.05g |

$295.0 | 2024-06-19 | |

| 1PlusChem | 1P01AV0P-100mg |

methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]thiophene-2-carboxylate |

1955523-22-4 | 90% | 100mg |

$501.00 | 2023-12-19 | |

| 1PlusChem | 1P01AV0P-50mg |

methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]thiophene-2-carboxylate |

1955523-22-4 | 90% | 50mg |

$414.00 | 2023-12-19 |

methyl 3-(2-cyano-3-methylphenyl)sulfamoylthiophene-2-carboxylate 関連文献

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

1955523-22-4 (methyl 3-(2-cyano-3-methylphenyl)sulfamoylthiophene-2-carboxylate) 関連製品

- 4964-69-6(5-Chloroquinaldine)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量